molecular formula C25H30N2O2 B060364 Trt-Dab Acoh CAS No. 189341-61-5

Trt-Dab Acoh

Cat. No. B060364
M. Wt: 390.5 g/mol
InChI Key: DEHAOLGEZQRRND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tryptophan (Trp) analogues, which may be related to Trt-Dab Acoh, is discussed in the first paper. The paper describes the use of enzymes, specifically TrpB, for the enantioselective synthesis of Trp analogues from serine (Ser) and corresponding indole analogues. Directed evolution of TrpB from Pyrococcus furiosus and Thermotoga maritima has led to catalysts capable of synthesizing enantiopure Trp analogues with substitutions at various positions. These catalysts can operate at high temperatures and express at high levels, indicating a robust method for the synthesis of complex molecules .

Molecular Structure Analysis

The second paper provides a conformational analysis of a cyclic pentadepsipeptide, which is structurally distinct from Trt-Dab Acoh but offers a perspective on the analysis of complex molecular structures. The study uses X-ray crystallography and NMR spectroscopy, along with molecular dynamics (MD) simulations, to determine the structure of the molecule in both solid-state and solution .

Chemical Reactions Analysis

In the third paper, the focus is on the synthesis and characterization of cationic selenium-nitrogen heterocycles from tert-butyl-DAB and SeX4. The reaction involves a two-electron redox process with the elimination of X2 as the oxidation by-product. This paper highlights a distinct contrast in reactivity between selenium and tellurium compounds, which may be relevant to understanding the reactivity of Trt-Dab Acoh if it contains similar heterocyclic structures .

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis, crystal structure, vibrational, and optical properties of chlorometalate hybrids incorporating (DABCOH2)2+ cations. The study uses single-crystal X-ray diffraction, FT-IR spectroscopy, UV–Visible Absorption, Photoluminescence spectroscopy, and Time Resolved PL (TRPL) to characterize the compounds. These techniques could be applicable to the analysis of Trt-Dab Acoh's physical and chemical properties, especially if it shares structural similarities with the compounds studied .

Scientific Research Applications

Targeted Radionuclide Therapy in Oncology

Targeted radionuclide therapy (TRT) represents a critical area of advancement in cancer treatment. TRT leverages radioisotopes, radiolabelled molecules, nanoparticles, or microparticles, targeting tumor cells specifically to deliver potent cytotoxic ionizing radiation. This therapy utilizes various targeting vectors, such as antibodies, antibody fragments, proteins, peptides, and small molecules, allowing for a precise match to the molecular, pathological, and physical characteristics of tumors. Some TRT applications are dual-purpose, serving both therapeutic and diagnostic roles. The integration of TRT into clinical practice is growing, highlighted by the adoption of radium-223 dichloride for bone metastases and ongoing development of treatments for neuroendocrine and hepatic tumors. The potential for TRT to be incorporated into multimodality treatment protocols underscores its significance in the future of oncology treatment (Gill et al., 2017).

Translational Research and Drug Development

Translational Research (TR) plays a pivotal role in bridging the gap between bench science and clinical application, optimizing the drug discovery and development process. It encompasses a broad range of activities designed to transition scientific discoveries into effective treatments. TR emphasizes collaboration among academia, industry, and regulatory bodies to improve the translation of research into therapies that benefit patients. This collaborative approach is vital for addressing societal needs through scientific advancements, including the development and application of new drugs and therapies (Hörig & Pullman, 2004).

Acetic Acid's Role in Obesity Prevention and Gene Expression

Acetic acid (AcOH) has been studied for its potential in preventing obesity through dietary interventions. Research indicates that AcOH supplementation can inhibit body fat accumulation and hepatic lipids without altering food consumption or muscle weight. This effect is associated with upregulation of genes related to fatty acid oxidation enzymes in the liver, such as peroxisome-proliferator-activated receptor alpha (PPARalpha) and uncoupling protein-2 (UCP-2), mediated by AMP-activated protein kinase (AMPK). These findings highlight the potential metabolic benefits of AcOH in managing obesity and related metabolic disorders (Kondo et al., 2009).

Environmental Applications of Electrochemical Technology

Electrochemical technologies offer promising solutions to environmental challenges, including soil remediation and industrial waste treatment. Despite considerable research, the translation of these technologies into practical applications faces significant barriers, including technological and scientific hurdles as well as gaps in the value chain. Overcoming these challenges is essential for advancing the readiness level of these technologies for full-scale environmental applications. This highlights the need for interdisciplinary research and entrepreneurship to address these barriers and fully realize the potential of electrochemical technologies in environmental remediation (Lacasa et al., 2019).

properties

IUPAC Name

acetic acid;N'-tritylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHAOLGEZQRRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mono-trityl 1,4-diaminobutane acetic acid salt

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